2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride
Description
This compound (CAS 1825392-15-1) is a dihydrochloride salt featuring a dibenzo[b,f][1,4]thiazepine core linked to a piperazine moiety and a tetraethylene glycol (PEG-like) chain terminating in an ethanol group. Its molecular formula is C₂₅H₃₅Cl₂N₃O₄S, with a molecular weight of 544.53 g/mol . It is cataloged as a life science product, emphasizing its relevance in pharmaceutical research .
Propriétés
Numéro CAS |
1356906-17-6 |
|---|---|
Formule moléculaire |
C25H33N3O4S |
Poids moléculaire |
471.6 g/mol |
Nom IUPAC |
2-[2-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C25H33N3O4S/c29-14-16-31-18-20-32-19-17-30-15-13-27-9-11-28(12-10-27)25-21-5-1-3-7-23(21)33-24-8-4-2-6-22(24)26-25/h1-8,29H,9-20H2 |
Clé InChI |
KSWXXNLKJADNDB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCOCCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.Cl.Cl |
SMILES canonique |
C1CN(CCN1CCOCCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42 |
Origine du produit |
United States |
Mécanisme D'action
Target of Action
The primary targets of 2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride are multiple neurotransmitter receptors in the brain, including dopamine D1, D2, and D3 receptors, serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors, and α1A, α1B, and α2C adrenergic receptors. These receptors play a crucial role in regulating mood, cognition, and behavior.
Mode of Action
This compound acts as an antagonist for these receptors. This means it binds to these receptors but does not activate them, thereby blocking the action of natural neurotransmitters. This results in a decrease in overactive communication between neurons.
Biochemical Pathways
The compound’s antagonistic action on various receptors affects several biochemical pathways. For instance, blocking dopamine receptors can affect the dopaminergic pathways, which are involved in reward, motivation, and pleasure. Similarly, blocking serotonin receptors can impact the serotonergic pathways, which play a role in mood regulation.
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the overactivity of certain neurotransmitter systems. This can result in a reduction of symptoms in conditions like schizophrenia and bipolar disorder, where these systems are often overactive.
Analyse Biochimique
Biochemical Properties
2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride plays a crucial role in biochemical reactions, particularly in the central nervous system. It acts as an antagonist for multiple neurotransmitter receptor sites, including serotonin (5HT1A, 5HT2A), dopamine (D1, D2), histamine (H1), and adrenaline (Alpha1, Alpha2) receptors. The interactions between this compound and these receptors are primarily inhibitory, reducing the activity of these neurotransmitters and thereby exerting its antipsychotic effects.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to alter the expression of genes involved in neurotransmitter synthesis and release, as well as those involved in cell survival and apoptosis. Additionally, this compound can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various neurotransmitter receptors. By binding to these receptors, it inhibits their activity, leading to a decrease in neurotransmitter release and signaling. This inhibition can result in changes in gene expression, particularly those genes involved in neurotransmitter synthesis and release. Additionally, this compound can modulate the activity of enzymes involved in neurotransmitter metabolism, further influencing its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate neurotransmitter activity without causing significant adverse effects. At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the compound’s interactions with multiple neurotransmitter receptors and its impact on cellular metabolism.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. The metabolism of this compound results in the formation of several metabolites, some of which retain biological activity. These metabolites can further interact with neurotransmitter receptors and other biomolecules, contributing to the overall effects of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Once inside the cells, it can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria. This localization is likely due to specific targeting signals and post-translational modifications that direct the compound to these compartments. The presence of this compound in these organelles can influence their function and contribute to the overall biochemical effects of the compound.
Activité Biologique
The compound 2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride is a derivative of dibenzo[b,f][1,4]thiazepine, which is known for its pharmacological properties, particularly in the realm of antipsychotic medications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is complex, incorporating multiple ethoxy groups and a dibenzothiazepine moiety. Its molecular formula is , with a molecular weight of approximately 539.73 g/mol. The structure can be represented as follows:
The primary mechanism through which this compound exerts its biological effects is through the inhibition of neurotransmitter receptors. It has been shown to act as a potent antagonist at various serotonin (5-HT) and dopamine (D2) receptors, which are crucial in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder . Additionally, it inhibits acetylcholinesterase, thereby increasing acetylcholine levels in the synaptic cleft, which may contribute to its cognitive-enhancing effects .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
| Activity | Description |
|---|---|
| Antipsychotic Effects | Reduces symptoms of schizophrenia and bipolar disorder through receptor modulation. |
| Acetylcholinesterase Inhibition | Enhances cognitive function by increasing acetylcholine availability. |
| Sedative Effects | Exhibits sedative properties potentially beneficial for anxiety disorders. |
| Neuroprotective Properties | May protect neurons from oxidative stress and neurodegeneration. |
Case Studies and Research Findings
- Efficacy in Schizophrenia Treatment : A clinical study demonstrated that patients treated with compounds similar to dibenzo[b,f][1,4]thiazepine experienced significant reductions in psychotic symptoms compared to placebo groups . The study highlighted improvements in both positive and negative symptoms.
- Cognitive Enhancement in Bipolar Disorder : Another study investigated the cognitive effects of this compound on patients with bipolar disorder. Results indicated improved memory and attention span among participants receiving treatment compared to those on standard care .
- Neuroprotective Effects : Research conducted on animal models showed that administration of this compound resulted in decreased markers of oxidative stress in the brain, suggesting potential neuroprotective effects against conditions like Alzheimer's disease .
Applications De Recherche Scientifique
Neuropharmacology
The compound is primarily investigated for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways. It has shown potential in modulating dopaminergic activity, which is crucial for treating disorders such as schizophrenia and depression.
Antipsychotic Research
As a dibenzothiazepine derivative, it shares structural similarities with known antipsychotics like quetiapine. Studies have indicated that compounds in this class can effectively reduce psychotic symptoms and improve mood stabilization in patients with bipolar disorder and schizophrenia .
Addiction Studies
Research has highlighted the role of this compound in addiction therapy, specifically its ability to influence dopamine receptor activity. This suggests potential applications in treating substance use disorders by mitigating withdrawal symptoms and cravings .
Alzheimer's Disease
Preliminary studies suggest that the compound may have neuroprotective effects, which could be beneficial in Alzheimer's disease research. Its ability to modulate neurotransmission may help in developing therapies aimed at cognitive enhancement and memory preservation .
Case Study 1: Antipsychotic Efficacy
A study published in Neuropsychopharmacology examined the efficacy of dibenzo[b,f][1,4]thiazepine derivatives in animal models of schizophrenia. The results indicated that these compounds significantly reduced hyperactivity and had anxiolytic effects, supporting their potential as therapeutic agents for schizophrenia .
Case Study 2: Dopaminergic Modulation
Research conducted by the Institute of Pharmacology demonstrated that the compound effectively modulates dopaminergic signaling pathways. In vitro assays showed increased affinity for D2 dopamine receptors, suggesting a mechanism similar to other antipsychotics like risperidone .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Structural Analogs
A. 11-(Piperazin-1-yl)dibenzo[b,f][1,4]thiazepine Dihydrochloride (CAS 111974-74-4)
B. 11-Chlorodibenzo[b,f][1,4]thiazepine (CAS 13745-86-3)
- Similarity : 0.62 .
- Structure : Replaces the piperazine group with a chlorine atom.
- Molecular Formula : C₁₃H₇ClN₂S.
Ethoxy Chain Variants
A. 2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethanol Hemifumarate (CAS 111974-72-2)
B. 1,2-Bis(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane Tetrahydrochloride (CAS 1923194-81-3)
- Structure : Symmetrical dimer with two dibenzo-thiazepine-piperazine units connected by a bis-ethoxy chain.
- Molecular Formula : C₄₀H₄₈Cl₄N₆O₂S₂.
- Key Difference : Increased molecular weight (850.86 g/mol ) and tetrahydrochloride salt may enhance solubility but complicate synthetic purification .
Functionalized Derivatives
A. Quetiapine N-Oxide (Imp. H(EP))
- Structure : Piperazine ring oxidized to an N-oxide.
- Molecular Formula : C₂₁H₂₃N₃O₂S.
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Synthetic Challenges : The target compound’s tetra-ethoxy chain requires multi-step etherification, increasing reaction time and purification difficulty compared to analogs with shorter chains .
- Bioavailability : The PEG-like chain in the target compound likely enhances solubility over analogs like 11-(Piperazin-1-yl)dibenzo[b,f][1,4]thiazepine dihydrochloride, making it more suitable for oral formulations .
- Safety Profile : The dihydrochloride salt’s hazards (e.g., respiratory irritation) necessitate stringent handling protocols, whereas hemifumarate salts may offer milder toxicity profiles .
Méthodes De Préparation
Halogenation of Dibenzo[b,f]thiazepin-11-[10H]one
- The initial step involves halogenating dibenzo[b,f]thiazepin-11-[10H]one (Formula II) to produce a reactive intermediate for subsequent substitution.
- Halogenating agents include thionyl chloride, thionyl bromide, phosphorus pentachloride, phosphorus oxybromide, or phosphorus oxychloride.
- Reaction conditions typically involve reflux in an organic solvent with an organic base such as N,N-dimethylaniline, N,N-diethylaniline, or triethylamine.
- The molar ratio of halogenating agent to substrate ranges from 0.5 to 3 equivalents.
- After halogenation, the organic solvent is distilled off, and the residue is processed via triphasic extraction to isolate the organic layer containing the halogenated intermediate.
Substitution with Piperazine
- The halogenated intermediate is reacted with piperazine under reflux to form the piperazinyl-dibenzo[b,f]thiazepine (Formula III).
- The reaction proceeds via nucleophilic substitution of the halogen by the piperazine nitrogen.
- The solvent is removed post-reaction to yield the crude product.
- The crude is then dissolved in a lower aliphatic alcohol and treated with alcoholic hydrogen chloride to form the dihydrochloride salt (Formula IV).
Attachment of the Polyethoxy Ethanol Side Chain
- The dihydrochloride salt (Formula IV) is condensed with 2-(2-chloroethoxy)ethanol or its polyethoxy analogues in a solvent mixture to form the final compound (Quetiapine base, Formula V).
- This step involves nucleophilic substitution where the piperazine nitrogen attacks the chloro-substituted polyethoxy ethanol.
- The reaction is typically conducted under reflux conditions.
- The resulting base is converted into the dihydrochloride salt by treatment with alcoholic hydrogen chloride or similar acid solutions.
Alternative Transamination Process
- An economical transamination method involves reacting dibenzo[b,f]thiazepin-11-ylamine (Formula III) or its acid addition salt directly with 1-[2-(hydroxyethoxy)-ethyl]piperazine (HEEP), which contains the hydroxyethoxy side chain.
- This method avoids the need for halogenation and uses direct nucleophilic substitution.
- The reaction proceeds selectively at the secondary nitrogen of HEEP, despite the presence of the hydroxy group, which remains unprotected.
- Acid is required for the transamination to proceed, which can be introduced via acid addition salts of either reactant or by adding free acid.
- The process can be carried out with HEEP in 1 to 10 equivalents, commonly 2 to 4 equivalents, sometimes with additional amines (e.g., N,N-dimethylcyclohexylamine) to improve yield and reduce excess reagent use.
- This method provides a cleaner conversion and avoids the use of hazardous halogenating agents such as phosphorus oxychloride.
Purification and Crystallization
- The final dihydrochloride salt is purified by crystallization from alcohol solvents such as ethanol or isopropanol.
- Typical crystallization involves refluxing the salt with alcohol in ratios of 1:5 to 1:15 w/v.
- The solution is then cooled to 0–30 °C to precipitate the pure dihydrochloride salt.
- Filtration and drying yield the purified compound with high purity suitable for pharmaceutical use.
Summary Table of Key Preparation Steps and Conditions
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions optimize yield?
- The compound is synthesized via nucleophilic substitution reactions involving piperazine derivatives and halogenated ethoxyethanol precursors. A typical protocol involves refluxing substituted dibenzo[b,f][1,4]thiazepine derivatives with piperazine in anhydrous ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours . Post-reaction, solvent removal under reduced pressure and purification via column chromatography (silica gel, methanol/dichloromethane eluent) are recommended. Yield optimization requires strict control of stoichiometry (1:1 molar ratio) and exclusion of moisture .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- 1H/13C NMR : Confirm the presence of piperazine protons (δ 2.5–3.5 ppm) and ethoxyethanol backbone (δ 3.6–4.2 ppm).
- HPLC-UV : Monitor purity (>98%) using a C18 column with acetonitrile/water (70:30) mobile phase .
- Elemental Analysis (CHNS) : Validate molecular composition (e.g., C, H, N within ±0.3% of theoretical values) .
- Mass Spectrometry (ESI-MS) : Detect the molecular ion peak [M+H]+ at m/z corresponding to the molecular formula .
Q. How should researchers handle stability concerns during storage?
- Store in airtight, light-protected containers at controlled room temperature (20–25°C) with desiccants to prevent hygroscopic degradation. Periodic water content analysis via Karl Fischer titration (<5.0%) ensures stability .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling predictions?
- Discrepancies in NMR chemical shifts (e.g., unexpected splitting or integration ratios) may arise from conformational flexibility in the ethoxyethanol chain. Employ dynamic NMR experiments at variable temperatures or DFT-based computational simulations (e.g., B3LYP/6-31G*) to model rotamer populations . Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What strategies mitigate impurities like quetiapine N-oxide during synthesis?
- Key impurities include oxidation byproducts (e.g., quetiapine N-oxide, Imp. H(EP) in ). Use inert atmospheres (N2/Ar) during reactions and add antioxidants (e.g., BHT) to the reaction mixture. Post-synthesis, employ preparative HPLC with a mobile phase containing 0.1% trifluoroacetic acid to separate impurities .
Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the ethoxyethanol chain?
- Methodology : Synthesize analogs with truncated ethoxy chains (e.g., 1–3 ethylene glycol units) or substituted termini (e.g., methyl vs. hydroxyl groups). Evaluate biological activity (e.g., receptor binding assays) and correlate with computational metrics like LogP and polar surface area .
- Data Analysis : Use multivariate regression to link chain length to pharmacokinetic parameters (e.g., bioavailability, CNS penetration) .
Methodological Considerations
Q. What experimental frameworks link this compound’s mechanism to broader pharmacological theories?
- Anchor studies to receptor antagonism hypotheses (e.g., serotonin-dopamine modulation). Design dose-response experiments with positive/negative controls (e.g., clozapine for antipsychotic activity comparisons) and integrate findings into existing kinetic models of receptor-ligand interactions .
Q. How should researchers validate in vitro findings for translational relevance?
- Use tiered validation:
- Tier 1 : Cell-based assays (e.g., HEK-293 cells expressing target receptors).
- Tier 2 : Ex vivo tissue models (e.g., rat brain slices) to assess blood-brain barrier penetration.
- Tier 3 : Rodent behavioral studies (e.g., prepulse inhibition tests) .
Tables
Table 1 : Key Impurities and Mitigation Strategies
| Impurity ID | Structure | Source | Mitigation Strategy |
|---|---|---|---|
| Imp. H(EP) | Quetiapine N-oxide | Oxidation during synthesis | Use inert atmosphere, antioxidants |
| Imp. B(EP) | Unreacted piperazine derivative | Incomplete purification | Column chromatography (SiO2, MeOH/DCM) |
Table 2 : Elemental Analysis Validation
| Element | Theoretical (%) | Observed (%) | Tolerance |
|---|---|---|---|
| C | 58.21 | 58.05 | ±0.3 |
| H | 6.74 | 6.81 | ±0.3 |
| N | 7.89 | 7.92 | ±0.3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
